N-Ethoxypropane-1,3-diamine

Thermal stability Process safety Volatility control

N-Ethoxypropane-1,3-diamine (C5H14N2O, MW 118.18) is a substituted propane-1,3-diamine featuring a primary amine, a secondary amine, and an ethoxy (-OCH2CH3) group on the propane backbone. This combination introduces a hydrogen bond-accepting ether linkage absent in simple alkyl-substituted analogs, fundamentally altering its physicochemical profile.

Molecular Formula C5H14N2O
Molecular Weight 118.18 g/mol
CAS No. 71672-76-9
Cat. No. B12664024
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Technical Parameters


Basic Identity
Product NameN-Ethoxypropane-1,3-diamine
CAS71672-76-9
Molecular FormulaC5H14N2O
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESCCONCCCN
InChIInChI=1S/C5H14N2O/c1-2-8-7-5-3-4-6/h7H,2-6H2,1H3
InChIKeyNWVPYCZIOIVGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethoxypropane-1,3-diamine (CAS 71672-76-9): A Structurally Differentiated Propane-1,3-diamine Scaffold for Advanced Ligand and Building Block Applications


N-Ethoxypropane-1,3-diamine (C5H14N2O, MW 118.18) is a substituted propane-1,3-diamine featuring a primary amine, a secondary amine, and an ethoxy (-OCH2CH3) group on the propane backbone . This combination introduces a hydrogen bond-accepting ether linkage absent in simple alkyl-substituted analogs, fundamentally altering its physicochemical profile. The ethoxy group increases hydrogen bond acceptor count to 3, elevates topological polar surface area (TPSA) to 47.28 Ų, and shifts lipophilicity to a predicted LogP of ~0.97, while maintaining a pKa (predicted) of 9.89±0.10 for the protonated amine . These molecular features differentiate it from unsubstituted propane-1,3-diamine and purely alkylated variants, providing a unique vector for modulating solubility, metal coordination geometry, and intermolecular interactions in complex chemical environments.

Why N-Ethoxypropane-1,3-diamine Cannot Be Simply Replaced by Common Propane-1,3-diamine Analogs


Generic substitution within the propane-1,3-diamine family fails because the ethoxy substituent on N-ethoxypropane-1,3-diamine confers a discrete set of physicochemical properties that are not replicated by simple alkyl (e.g., N-ethyl, N-propyl) or unsubstituted analogs. While the unsubstituted parent (1,3-diaminopropane) and N-alkyl derivatives share a common backbone, they differ significantly in metrics governing solvation, volatility, and electronic environment. For instance, the introduction of the ethoxy group elevates the boiling point by +23.6°C relative to 1,3-diaminopropane , increases density to 0.909 g/cm³ versus 0.888 g/cm³ [1], and raises the flash point by +8.4°C over N-ethyl-1,3-propanediamine . Furthermore, the computed LogP of +0.97 represents a >1.3 log unit increase in lipophilicity compared to the parent , fundamentally altering partitioning behavior in biphasic systems and membrane permeability. These quantifiable disparities mean that in applications where thermal stability, solubility profile, or specific metal-binding geometry is critical—such as in coordination chemistry or asymmetric catalysis—simple analog substitution will result in non-equivalent performance outcomes. The following quantitative evidence guide delineates these precise points of differentiation.

N-Ethoxypropane-1,3-diamine: Quantified Differentiation Versus Closest Analogs


Elevated Boiling Point and Flash Point Relative to 1,3-Diaminopropane and N-Ethyl-1,3-propanediamine

N-Ethoxypropane-1,3-diamine exhibits a boiling point of 163.7°C at 760 mmHg, which is +23.6°C higher than the unsubstituted parent 1,3-diaminopropane (140.1°C) [1]. Its flash point of 52.8°C is +8.4°C higher than that of the N-ethyl analog (44.4°C) . These data demonstrate reduced volatility and improved handling safety margin at elevated temperatures compared to both the parent and the alkyl-substituted comparator.

Thermal stability Process safety Volatility control

Increased Density and Molecular Packing Efficiency Versus Alkyl-Substituted Analogs

The density of N-ethoxypropane-1,3-diamine (0.909 g/cm³) is higher than that of N-ethyl-1,3-propanediamine (0.826 g/cm³) and N-propyl-1,3-propanediamine (0.841 g/cm³) . This +10% density increase relative to the N-ethyl analog reflects more efficient intermolecular packing due to the ether oxygen's ability to engage in dipole-dipole interactions, which can influence bulk handling properties and reaction kinetics in neat conditions.

Molecular packing Formulation density Reaction stoichiometry

Enhanced Lipophilicity (LogP) Enabling Improved Partitioning in Biphasic Systems

N-Ethoxypropane-1,3-diamine exhibits a predicted LogP of +0.97, which is >1.3 log units higher than the parent 1,3-diaminopropane (LogP -1.4) and >1.0 log unit higher than the estimated LogP of N-ethyl-1,3-propanediamine (-0.085 est.) [1]. This shift from negative to positive LogP indicates that the ethoxy group significantly increases the compound's affinity for nonpolar environments, altering its distribution in biphasic aqueous-organic solvent systems.

Lipophilicity Membrane permeability Biphasic catalysis

Reduced Basicity (pKa) and Distinct Hydrogen Bonding Profile for Controlled Reactivity

The predicted pKa of the conjugate acid of N-ethoxypropane-1,3-diamine is 9.89±0.10, which is approximately 0.7-1.0 units lower than that of 1,3-diaminopropane (pKa 10.62-10.94) . This reduction in basicity is attributed to the electron-withdrawing inductive effect of the adjacent ether oxygen. Concurrently, the compound possesses 3 hydrogen bond acceptors versus 2 for alkyl analogs, enabling distinct coordination geometries and solubility behavior in protic solvents.

Acid-base chemistry Nucleophilicity Coordination chemistry

Increased Rotatable Bond Count and Conformational Flexibility for Tailored Ligand Design

N-Ethoxypropane-1,3-diamine contains 5 rotatable bonds, compared to 4 in N-ethyl-1,3-propanediamine and 5 in N-propyl-1,3-propanediamine . However, the ethoxy group introduces an oxygen atom capable of chelation, offering a tridentate (N,N,O) coordination mode not available to purely alkyl-substituted analogs. This structural feature, combined with the conformational flexibility afforded by the extended ethoxy arm, enables the ligand to adapt to diverse metal coordination geometries.

Conformational flexibility Ligand design Chelation

Procurement-Driven Application Scenarios for N-Ethoxypropane-1,3-diamine Based on Verified Differentiation


Tridentate (N,N,O) Ligand for Transition Metal Catalysis and Coordination Polymer Synthesis

The ethoxy group of N-ethoxypropane-1,3-diamine introduces an oxygen donor atom capable of chelation, transforming this diamine into a potential tridentate (N,N,O) ligand . This contrasts with N-ethyl- and N-propyl-1,3-propanediamine, which function solely as bidentate N,N ligands. The enhanced coordination sphere can stabilize specific metal oxidation states, influence catalytic turnover, or direct the assembly of coordination polymers with unique architectures. Researchers developing nickel- or copper-based catalysts for cross-coupling or polymerization should consider this compound when ligand denticity requires expansion beyond the standard diamine motif.

Phase-Transfer Agent or Amphiphilic Building Block for Biphasic Reactions

With a computed LogP of +0.97—more than 1.3 log units higher than 1,3-diaminopropane—N-ethoxypropane-1,3-diamine partitions preferentially into organic solvents while retaining water solubility due to its amine groups . This amphiphilic character makes it suitable as a phase-transfer agent or as a hydrophilic-lipophilic balance (HLB) modifier in surfactant synthesis. In biphasic catalysis, this compound can facilitate the transfer of water-soluble reagents into organic phases, accelerating reactions at the interface. Its performance in such roles is quantifiably distinct from that of more hydrophilic, low-LogP analogs.

Moderately Basic Amine for Base-Sensitive Reaction Sequences and Selective Deprotonations

The predicted pKa of 9.89±0.10 for N-ethoxypropane-1,3-diamine indicates reduced basicity relative to 1,3-diaminopropane (pKa 10.62-10.94) . This moderated basicity is valuable in multi-step syntheses where stronger amines would cause epimerization, elimination, or unwanted nucleophilic side reactions. For example, in the preparation of acid-sensitive heterocycles or in the deprotonation of weakly acidic substrates requiring precise base strength, this compound offers a level of control that stronger alkyl diamines cannot provide.

Synthetic Intermediate for Ether-Functionalized Polymers and Curing Agents

The presence of both primary and secondary amines, along with an ether linkage, positions N-ethoxypropane-1,3-diamine as a versatile monomer or curing agent. The higher boiling point (163.7°C) and flash point (52.8°C) compared to 1,3-diaminopropane and N-ethyl analog imply reduced volatility and improved safety during high-temperature curing processes . The ether oxygen can enhance compatibility with epoxy resins, polyurethanes, or polyamides, imparting flexibility and hydrophilicity to the final polymer network. This is a quantifiable advantage over purely alkyl-substituted diamines that lack such oxygen-based functionalization.

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